molecular formula C20H12F2O2 B3324888 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1998167-76-2

2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B3324888
CAS RN: 1998167-76-2
M. Wt: 322.3 g/mol
InChI Key: XXOXAUGKTJZOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is a derivative of terphenyl, which is a polycyclic aromatic hydrocarbon made of three connected benzene rings . The compound has two fluorine atoms at the 2’ and 5’ positions and two carbaldehyde groups at the 4 and 4’’ positions .


Synthesis Analysis

The synthesis of similar fluorinated terphenyl compounds has been achieved using the Suzuki-Miyaura method . This method involves the reaction of phenyl boronic acid with 1,4-dibromo-2,5-difluorobenzene in the presence of a palladium catalyst .

Scientific Research Applications

Photocatalytic Chemistry on TiO2 Surfaces

Photocatalytic reactions on TiO2 surfaces represent a crucial area of application for various organic compounds, including those structurally related to 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde. These reactions are vital for hydrogen production, pollutant degradation, and the development of sustainable energy and environmental solutions. TiO2, due to its high efficiency, nontoxicity, low cost, and stability, is a widely investigated metal oxide in semiconductor photocatalysis. Studies on well-characterized single crystals have provided key insights into the mechanisms of photocatalysis at the atomic and molecular levels, which is essential for developing new models of photocatalysis (Guo et al., 2016).

Fluorescent Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol, a close analog to this compound, have been extensively used for developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunities for tuning sensing selectivity and sensitivity, opening avenues for the development of new chemosensors (Roy, 2021).

Polymerization Catalysts

The catalytic properties of modified clays, such as those involving the catalysis of reactions with various aldehydes including structures similar to this compound, play a significant role in organic synthesis. Metal cation-exchanged clays have been used for the alkylation of phenols, rearrangement of alkyl phenyl ethers, and the synthesis of bisphenols and alkylphenols. These catalysts offer a sustainable and reusable option for the selective synthesis of complex organic compounds, demonstrating the versatility of aldehydes in catalytic reactions (Tateiwa & Uemura, 1997).

properties

IUPAC Name

4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOXAUGKTJZOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.